dl-Alanyl-dl-norleucine

Description

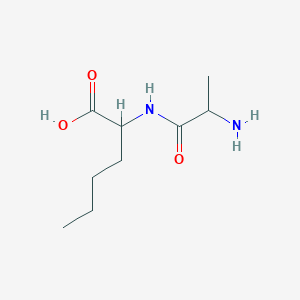

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYBPVKRVHPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940654 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19079-66-4 | |

| Record name | alpha-Alanylnorleucine (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019079664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19079-66-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereochemical Control of Dl Alanyl Dl Norleucine

Chemoenzymatic and De Novo Synthesis Approaches for dl-Alanyl-dl-norleucine Production

The production of this compound can be approached through both chemical (de novo) and combined chemical-enzymatic (chemoenzymatic) routes.

De Novo Synthesis: This approach involves the stepwise chemical coupling of protected amino acid precursors. A common strategy is solution-phase synthesis, where the amine group of one amino acid and the carboxylic acid of the other are protected to prevent unwanted side reactions. masterorganicchemistry.com For instance, the amine of DL-alanine can be protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid of DL-norleucine (B555936) can be protected as a methyl ester. The two protected amino acids are then coupled using a reagent like N,N'-dicyclohexylcarbodiimide (DCC). Subsequent deprotection steps yield the final dipeptide. masterorganicchemistry.com Solid-phase peptide synthesis (SPPS) offers an alternative where the C-terminal amino acid (norleucine) is anchored to a polymer resin, and the peptide chain is built step-by-step. mdpi.com This method simplifies purification as excess reagents can be washed away after each step. mdpi.com

Chemoenzymatic Synthesis: This method leverages the high stereoselectivity of enzymes to form the peptide bond. While de novo chemical synthesis of a dl-dl dipeptide yields a mixture of four stereoisomers (L-Ala-L-Nle, D-Ala-D-Nle, L-Ala-D-Nle, D-Ala-L-Nle), enzymatic methods can offer greater control. For example, specific ligases can catalyze the formation of a peptide bond between an L-amino acid ester and another amino acid. Although less common for racemic precursors, enzymes can be engineered to accept specific D-amino acids or non-canonical amino acids. scilit.com This approach is valued for its milder reaction conditions and reduced need for extensive protecting group chemistry.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | De Novo Chemical Synthesis (e.g., SPPS) | Chemoenzymatic Synthesis |

| Stereocontrol | Low (produces a mixture of stereoisomers) | Potentially high (enzymes can be stereoselective) |

| Reagents | Uses coupling agents (e.g., DCC) and protecting groups (e.g., Boc, Fmoc). masterorganicchemistry.commdpi.com | Utilizes enzymes (e.g., ligases) in aqueous buffers. |

| Reaction Conditions | Often requires anhydrous organic solvents and multiple protection/deprotection steps. | Typically mild, aqueous conditions (neutral pH, room temperature). |

| Purification | Requires chromatographic separation of products and removal of coupling byproducts. | Simpler purification, as byproducts are generally biocompatible. |

| Scalability | Well-established for both small and large-scale synthesis. wikipedia.org | Can be limited by enzyme stability and cost. |

Strategies for Enantiomeric Resolution and Purity Assessment of this compound Isomers

Given that the synthesis of this compound results in a mixture of stereoisomers, their separation (resolution) and the assessment of enantiomeric purity are critical.

Enantiomeric Resolution: A primary method for separating the stereoisomers of a racemic dipeptide is through the formation of diastereomeric salts. rsc.org This involves reacting the dipeptide mixture with a chiral resolving agent, such as a tartaric acid derivative. rsc.org The resulting diastereomeric salts (e.g., L-Ala-L-Nle paired with D-tartaric acid vs. D-Ala-D-Nle paired with D-tartaric acid) have different physical properties, such as solubility. rsc.org This difference allows for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers of the dipeptide.

Purity Assessment: The enantiomeric purity of the separated isomers is typically assessed using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This technique can separate the different stereoisomers, allowing for their quantification and the determination of enantiomeric excess (ee). Other analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and polarimetry to measure the optical rotation of the purified sample.

Table 2: Stereoisomers of Alanyl-norleucine

| Isomer | Alanine (B10760859) Chirality | Norleucine Chirality | Potential Synthetic Origin |

| L-Alanyl-L-norleucine | L (S) | L (S) | Ribosomal synthesis, targeted chemical synthesis |

| D-Alanyl-D-norleucine | D (R) | D (R) | Non-ribosomal peptide synthesis, chemical synthesis |

| L-Alanyl-D-norleucine | L (S) | D (R) | Chemical synthesis |

| D-Alanyl-L-norleucine | D (R) | L (S) | Chemical synthesis |

Crystallization Kinetics and Morphological Control in this compound Systems

The crystallization process of dipeptides is crucial for purification and for obtaining materials with specific physical properties. This involves understanding both the speed of crystal formation (kinetics) and the final crystal shape (morphology).

Crystallization Kinetics: The kinetics of crystallization from a supersaturated solution can be studied by measuring the induction time—the time required for the first crystals to appear. acs.org This process is stochastic and influenced by factors such as supersaturation level, temperature, solvent, and the presence of impurities. acs.org Techniques like Differential Scanning Calorimetry (DSC) can be used to study the thermodynamics of the crystallization process by measuring heat flow during phase transitions. mdpi.commdpi.com Analysis of kinetic data can provide insight into the nucleation mechanism, which is the initial step of crystal formation. acs.org

Table 3: Factors Influencing Crystallization of Dipeptides

| Factor | Effect on Kinetics | Effect on Morphology |

| Temperature | Affects nucleation and growth rates; higher temperatures can increase molecular mobility but decrease supersaturation. acs.org | Can influence crystal polymorph and habit. |

| Solvent | Influences solubility and peptide conformation, thereby affecting supersaturation and molecular integration into the crystal lattice. | Different solvents can lead to vastly different crystal shapes (e.g., needles, plates). |

| Supersaturation | Higher supersaturation generally leads to shorter induction times and faster nucleation rates. acs.org | High supersaturation may lead to smaller, less perfect crystals. |

| Additives/Impurities | Can act as nucleating agents to speed up crystallization or as inhibitors to slow it down. | Can adsorb to specific crystal faces, altering the relative growth rates and final shape. acs.org |

| Peptide Conformation | The specific 3D structure of the dipeptide can dictate how molecules pack into a crystal lattice. nih.gov | Determines the fundamental crystal system and can be influenced by environmental factors like pH. acs.org |

Integration of Non-Canonical Amino Acid Components in Dipeptide Synthesis

Norleucine is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. frontiersin.org Its integration into a dipeptide like this compound requires specific synthetic considerations.

The primary method for incorporating non-canonical amino acids is chemical synthesis, particularly SPPS, which is highly versatile. mdpi.com In this method, a protected derivative of norleucine is readily used in the same way as any canonical amino acid. This allows for the precise placement of norleucine within a peptide sequence. nih.gov

Another advanced approach involves exploiting the translational machinery of cells. frontiersin.org In residue-specific incorporation, an auxotrophic host (e.g., a bacterium that cannot synthesize a particular amino acid like methionine) is supplied with a non-canonical analog (like norleucine, which is structurally similar to methionine). The cellular machinery can then incorporate norleucine into proteins in place of methionine. frontiersin.org While typically used for larger proteins, the principles of enzymatic recognition and incorporation are relevant to chemoenzymatic dipeptide synthesis. nih.gov The development of engineered aminoacyl-tRNA synthetases has further expanded the range of non-canonical amino acids that can be incorporated into peptides and proteins in vivo. mdpi.com These methods are crucial for creating novel biomolecules with tailored properties. researchgate.net

Thermodynamic and Solution Phase Behavior of Dl Alanyl Dl Norleucine

Standard Enthalpies of Formation and Dissociation in Aqueous Environments

The standard enthalpies of formation (ΔfH°) provide fundamental data on the energy of a compound. For dl-α-alanyl-dl-norleucine and the products of its dissociation in aqueous solutions, these values have been determined through calorimetric measurements of the enthalpies of dissolution in aqueous KOH solutions at 298.15 K. researchgate.net

The standard enthalpy of formation for crystalline dl-α-alanyl-dl-norleucine (H2L) has been calculated. From this, the standard enthalpies of formation for the dipeptide and its dissociated species in an aqueous solution can be derived. researchgate.net These values are essential for thermochemical calculations involving the dipeptide.

| Species | State | ΔfH° (kJ/mol) |

|---|---|---|

| H2L+ | aq (standard solution, hypothetically undissociated) | -763.5 |

| HL± | aq (standard solution, hypothetically undissociated) | -765.3 |

| L- | aq (standard solution, hypothetically undissociated) | -720.8 |

Characterization of Acid-Base Equilibria and Protonation Thermodynamics of dl-Alanyl-dl-norleucine

The acid-base properties of this compound in aqueous solutions have been investigated using potentiometric and calorimetric methods at 298.15 K against a potassium nitrate (B79036) background electrolyte. researchgate.net The dipeptide undergoes stepwise dissociation, first from the carboxyl group (H2L+) and then from the amino group (HL±).

The dissociation processes can be represented as:

H2L+ ⇌ HL± + H+

HL± ⇌ L- + H+

Calorimetric measurements have been used to determine the heat effects of mixing this compound solutions with HNO3 solutions to find the heat effect of protonation of the carboxyl group. researchgate.net Similarly, the heat effects for the dissociation of the betaine (B1666868) proton have been determined. researchgate.net The thermodynamic characteristics for these equilibria, including the dissociation constants (pK), and the changes in Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have been calculated for various ionic strengths and extrapolated to a standard solution (zero ionic strength). researchgate.net

| Characteristic | Process 1 (Carboxyl Group) | Process 2 (Amino Group) |

|---|---|---|

| pK° | 3.20 | 8.33 |

| ΔrG° (kJ/mol) | 18.26 | 47.54 |

| ΔrH° (kJ/mol) | -1.8 | 44.5 |

| ΔrS° (J/(mol·K)) | -67 | -10 |

Analysis of Intermolecular Interactions in Aqueous and Mixed Solvents

The solvation process involves the interaction of a solute with the surrounding solvent molecules. The thermodynamics of solvation are critical for understanding the behavior of peptides in solution. The enthalpies of dissolution (ΔsolHm) of crystalline dl-α-alanyl-dl-norleucine in aqueous solutions provide insight into the energetics of this process. researchgate.netresearchgate.net These measurements, typically performed via calorimetry, quantify the heat absorbed or released when the dipeptide dissolves, reflecting the balance between the energy required to break the crystal lattice and the energy released upon solute-solvent interactions.

The behavior of this compound in solution is sensitive to both the ionic strength of the medium and the temperature. Studies on the acid-base equilibria of the dipeptide have been conducted at various ionic strengths (0.25, 0.50, and 0.75 M KNO3), showing that the dissociation constants are dependent on the concentration of the background electrolyte. researchgate.net

Temperature also plays a significant role. The heat capacity of solid this compound has been measured at several temperatures, indicating how the compound's ability to store thermal energy changes with temperature. nist.gov This data is fundamental for calculating changes in enthalpy and entropy over a range of temperatures.

| Temperature (K) | Cp,solid (J/(mol·K)) |

|---|---|

| 298 | 276 |

| 298 | 275.7 |

| 313 | - |

| 333 | - |

| 348 | - |

| Note: Specific values at 313, 333, and 348 K were part of studies, but the exact values are not detailed in the provided search results. nist.gov |

Interactions of this compound with Self-Assembled Systems

The interaction between dipeptides and surfactant micelles, such as those formed by sodium dodecyl sulfate (B86663) (SDS), is a model for understanding peptide-membrane interactions. The dissolution enthalpies of dl-α-alanyl-dl-α-norleucine have been measured in aqueous SDS solutions. researchgate.netkisti.re.kr These thermochemical studies help quantify the energy of interaction between the dipeptide and the micellar system.

Structurally, the addition of zwitterionic dipeptides like this compound to an SDS solution can influence the properties of the micelles. researchgate.net The interaction can lead to a compensation of the negative charge on the micelle surface. This is reflected in changes to the zeta (ζ) potential of the micelles; as the concentration of this compound increases, the magnitude of the negative ζ-potential of the SDS micelles decreases. researchgate.net Furthermore, the addition of the dipeptide has been observed to cause a small decrease in the average radius of the SDS micelles. researchgate.net These findings indicate that the dipeptide interacts with the micellar surface, altering its charge density and potentially its aggregation structure. researchgate.net

Implications for Biomembrane Mimicry and Peptide-Lipid Interactions

The study of the thermodynamic and solution-phase behavior of dipeptides such as this compound offers valuable insights into the fundamental interactions that govern the structure and function of biological membranes. By examining the behavior of this relatively simple molecule in different solvent environments that mimic aspects of a lipid bilayer, researchers can elucidate the driving forces behind peptide-lipid interactions, which are crucial for a wide range of cellular processes.

The structure of this compound, featuring a methyl side chain from the alanine (B10760859) residue and a linear four-carbon alkyl side chain from the norleucine residue, provides it with a modest degree of amphiphilicity. This characteristic is central to its ability to serve as a simplified model for understanding how larger, more complex peptides and proteins associate with and insert into cell membranes. The peptide backbone is hydrophilic, while the alkyl side chains are hydrophobic. This distribution of polarity influences its orientation and depth of penetration into a lipid environment.

The table below illustrates the contribution of relevant amino acid side chains to the free energy of transfer from water to a nonpolar solvent, which serves as a mimic for the interior of a lipid bilayer. A more negative value indicates a greater driving force for the side chain to move from water into the nonpolar environment.

| Amino Acid Side Chain | Transfer Free Energy (kcal/mol) from Water to Nonpolar Solvent |

|---|---|

| Alanine (-CH3) | -0.5 |

| Norleucine (-(CH2)3CH3) | -2.6 |

Note: The values presented are representative and can vary depending on the specific nonpolar solvent used and the experimental or computational methodology.

These values suggest that the norleucine side chain, in particular, provides a significant hydrophobic driving force for the interaction of this compound with a lipid-like environment.

Furthermore, the behavior of dipeptides at the interface between water and a less polar solvent can mimic the initial stages of a peptide approaching a cell membrane. Volumetric properties, such as the partial molar volume of the dipeptide in different solvents, can provide information about the interactions between the peptide and the surrounding solvent molecules. Changes in partial molar volume upon transfer from water to a more nonpolar solvent can reflect changes in the organization of solvent molecules around the peptide's hydrophobic and hydrophilic groups.

For instance, the transfer of a dipeptide with nonpolar side chains from water to a solvent that can mimic the interfacial region of a membrane (e.g., an alcohol) often results in a positive change in partial molar volume. This is attributed to the release of electrostricted water molecules from around the charged termini of the dipeptide and the disruption of the highly structured water layer around the nonpolar side chains.

The table below provides a hypothetical representation of the change in partial molar volume for a dipeptide like this compound when transferred from water to a model solvent for the membrane interface.

| Process | Change in Partial Molar Volume (ΔV°, cm³/mol) |

|---|---|

| Transfer from Water to Membrane Interface Mimic | +5 to +15 |

Note: This is an illustrative range based on general observations for similar small peptides; specific experimental data for this compound is required for precise values.

Biological Roles and Biochemical Applications of Dl Alanyl Dl Norleucine

Investigations into dl-Alanyl-dl-norleucine as a Building Block in Peptide and Protein Synthesis Research

The incorporation of non-canonical amino acids (ncAAs) into peptides is a key strategy for creating novel molecules with enhanced properties, such as increased resistance to proteolytic degradation. mdpi.com Norleucine, an isomer of leucine, has been successfully incorporated into proteins in auxotrophic bacterial strains since the 1960s. nih.gov The use of dipeptides like this compound serves as a foundational step in building more complex polypeptides, allowing researchers to study the stereoselectivity of reactions and peptide bond formation.

Research into the enzymatic synthesis of peptides has demonstrated that various enzymes can utilize amino acid derivatives to form dipeptides. For instance, d-stereospecific amidohydrolases from Streptomyces species can synthesize diverse dl-configuration dipeptides in a one-pot reaction, showcasing the potential for using building blocks like this compound in controlled enzymatic synthesis. nih.gov The ability to create peptides with specific, non-natural components is crucial for developing new therapeutic agents and research tools. mdpi.comcaltech.edu The study of such synthetic processes provides insight into how the cellular machinery can be adapted to use building blocks beyond the 20 canonical amino acids. caltech.edu

Studies on Amino Acid Transport and Cellular Nutrient Utilization Mechanisms Involving this compound

The transport of amino acids and small peptides across cell membranes is a fundamental biological process mediated by a variety of transporter proteins. nih.gov Non-physiological amino acids and their dipeptides are valuable probes for studying the specificity and competitive inhibition of these transport systems. For example, DL-norleucine (B555936) has been shown to act as a competitive inhibitor for the L-type amino acid transporter (LAT1), which is responsible for moving large neutral amino acids (LNAAs) across the blood-brain barrier. nih.gov

Studies on dipeptide transport have shown that systems like the human proton-coupled peptide transporter hPEPT1 can facilitate the uptake of dipeptides. sigmaaldrich.com While direct studies on this compound transport are limited, research on analogous dipeptides provides a framework for understanding its potential cellular uptake. The utilization of such dipeptides within the cell would depend on the activity of intracellular peptidases to hydrolyze the peptide bond, releasing the constituent amino acids for metabolic use or incorporation into other molecules. The study of how cells handle dipeptides containing non-canonical residues like norleucine is essential for understanding nutrient sensing and the development of targeted drug delivery systems. nih.gov

Potential in Nutritional and Pharmaceutical Research Applications

While direct applications of this compound in nutrition and pharmaceuticals are not yet established, research on its components and similar dipeptides suggests potential areas of exploration. Norleucine itself has been used as a tool in pharmaceutical research to probe the function of methionine in proteins, such as the Amyloid-β peptide involved in Alzheimer's disease. wikipedia.org

In nutritional science, dipeptides are studied for their stability and bioavailability. For instance, the dipeptide alanyl-glutamine is used in clinical nutrition because it is more stable in aqueous solutions than free glutamine, a crucial nutrient for critically ill patients. vumc.nl This establishes a precedent for using alanyl-dipeptides as a delivery form for specific amino acids. Given that leucine, an isomer of norleucine, plays a significant role in stimulating muscle protein synthesis, the potential metabolic effects of norleucine delivered as this compound could be an area of future nutritional research. researchgate.net The study of the thermodynamic properties of this compound in various solutions, which helps determine its interactions with other molecules, is a fundamental step in assessing its potential for pharmaceutical formulation. researchgate.netacs.org

Utilization as a Reference Compound in Amino Acid and Dipeptide Research Studies

The utility of a chemical compound in research, particularly as a reference standard, is predicated on its purity, stability, and well-characterized physical and chemical properties. This compound, with its defined structure and properties, serves as a valuable reference compound in various research applications, particularly in comparative studies of amino acids and dipeptides. Its presence in chemical libraries as a reference material underscores its role in analytical and biochemical research. scribd.com

One of the fundamental resources for its use as a reference is the detailed characterization provided by the National Institute of Standards and Technology (NIST). The NIST WebBook includes essential data for this compound, such as its molecular formula, weight, and spectral data, which are crucial for its identification and quantification in experimental setups. nist.gov

While direct applications as an internal standard in chromatography are not extensively documented, its inclusion in studies alongside other dipeptides allows it to function as a benchmark for comparing and understanding structure-property relationships. For instance, in studies of the thermochemical properties of dipeptides, the behavior of this compound can be compared with that of structurally similar molecules like dl-Alanyl-dl-leucine and dl-Alanyl-dl-valine. This comparative approach is essential for elucidating the effects of side-chain structure on the physicochemical properties of peptides.

In one study, this compound was identified as a constituent of the essential oil of Ocimum basilicum (sweet basil). nih.govresearchgate.net In this context, its identification was part of a broader analysis of the plant's chemical composition, and its presence in the GC-MS data provides a reference point for the natural occurrence of this dipeptide.

The following tables provide a summary of the key data and research findings related to the use of this compound as a reference compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18N2O3 | nist.gov |

| Molecular Weight | 202.2508 g/mol | nist.gov |

| CAS Registry Number | 19079-66-4 | nist.gov |

| IUPAC Standard InChI | InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) | nist.gov |

| IUPAC Standard InChIKey | RSIYBPVKRVHPQK-UHFFFAOYSA-N | nist.gov |

Table 2: Research Findings Utilizing this compound as a Reference Compound

| Research Area | Summary of Findings | Reference |

| Analytical Chemistry | Listed as a reference material in the PE ATR-FTIR Biopharms Library, indicating its availability and suitability for use as a standard in analytical methods. | scribd.com |

| Natural Product Chemistry | Identified as a component (0.12% of the essential oil) in Ocimum basilicum through GC-MS analysis. This finding establishes its presence in a natural source and provides a reference for its chromatographic behavior. | nih.govresearchgate.net |

| Comparative Dipeptide Studies | Used in comparative analyses with other dipeptides, such as dl-Alanyl-dl-leucine and dl-Alanyl-dl-valine, to understand the influence of side-chain structure on peptide properties. |

Spectroscopic and Advanced Structural Characterization of Dl Alanyl Dl Norleucine in Research

Application of Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Complex Systems Involving dl-Alanyl-dl-norleucine

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule. For a dipeptide like this compound, these techniques can confirm its structural integrity by detecting the characteristic vibrations of its constituent parts.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The amide I band, located between 1600 and 1700 cm⁻¹, is particularly important for peptides as it arises mainly from the C=O stretching vibrations of the peptide backbone and is sensitive to the secondary structure. acs.org The amide II band, found between 1480 and 1575 cm⁻¹, results from N-H bending and C-N stretching vibrations. Amino acid side chains also present their own characteristic absorption bands. researchgate.net In this compound, the key functional groups—the terminal amino group (NH₃⁺), the terminal carboxylate group (COO⁻), the amide linkage (-CONH-), and the aliphatic side chains (methyl from alanine (B10760859) and n-butyl from norleucine)—all exhibit distinct vibrational modes.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds, making it effective for analyzing the hydrocarbon side chains and the C-C backbone of the peptide. nih.govuc.pt

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on extensive studies of similar peptides and amino acids. acs.orgresearchgate.net These analyses are crucial for confirming the identity of the dipeptide in complex biological matrices or synthetic reaction mixtures.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on established frequency ranges for functional groups in peptides.

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Amine (NH₃⁺) | N-H Stretch | 3000-3300 | 3000-3300 |

| N-H Bend (asymmetric) | ~1630-1600 | Weak | |

| Carboxylate (COO⁻) | C=O Stretch (asymmetric) | ~1600-1550 | ~1410 |

| Amide (-CONH-) | N-H Stretch (Amide A) | ~3300 | ~3300 |

| C=O Stretch (Amide I) | ~1650 | ~1650 | |

| N-H Bend / C-N Stretch (Amide II) | ~1550 | Weak | |

| Aliphatic (CH, CH₂, CH₃) | C-H Stretch | 2850-2960 | 2850-2960 |

| C-H Bend | 1375-1465 | 1375-1465 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Intermolecular Interaction Mapping of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure and dynamics of peptides in solution. By applying a magnetic field, NMR detects the distinct signals from atomic nuclei with non-zero spin, such as ¹H and ¹³C, providing detailed information about the chemical environment of each atom.

For this compound, ¹H NMR would reveal signals corresponding to the protons of the alanine methyl group, the α-protons of both amino acid residues, the protons of the norleucine side chain, and the amide proton. The chemical shifts, signal splitting (multiplicity), and coupling constants provide information about the covalent bond structure. ¹³C NMR complements this by identifying the unique carbon environments, including the carbonyl carbons of the peptide bond and carboxyl terminus, the α-carbons, and the carbons of the side chains.

Advanced NMR techniques are used for more in-depth analysis. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can map the through-space proximity of protons, which is crucial for determining the peptide's preferred conformation. Conformational studies of related molecules, such as peptides containing D-alanine, have shown how non-standard residues influence backbone structure. core.ac.uk Furthermore, NMR is used to study intermolecular interactions. Calorimetric studies of this compound have investigated its acid-base interactions, and NMR could be used to probe the specific sites of protonation by observing changes in chemical shifts. researchgate.net Isotope labeling, where atoms like ¹³C or ¹⁵N are incorporated into the peptide, can further enhance NMR studies, aiding in signal assignment and structural analysis. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in D₂O This table is generated based on standard chemical shift values for amino acid residues in peptides.

| Atom | Residue | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα | Alanine | 4.0 - 4.5 | 50 - 55 |

| Cβ | Alanine | 1.3 - 1.6 | 17 - 21 |

| Cα | Norleucine | 4.0 - 4.5 | 53 - 58 |

| Cβ | Norleucine | 1.6 - 1.9 | 30 - 35 |

| Cγ | Norleucine | 1.2 - 1.5 | 27 - 32 |

| Cδ | Norleucine | 1.2 - 1.5 | 22 - 26 |

| Cε | Norleucine | 0.8 - 1.0 | 13 - 15 |

| C=O (Amide) | - | N/A | 170 - 175 |

| C=O (Carboxyl) | - | N/A | 175 - 180 |

Utilization of X-ray Diffraction for Crystalline Phase Analysis and Unit Cell Determination of this compound and its Complexes

Should single crystals of this compound or its complexes be obtained, X-ray diffraction analysis would similarly reveal its solid-state conformation, the geometry of its intermolecular hydrogen bonds, and its crystal packing. This information is invaluable for understanding the fundamental physicochemical properties of the dipeptide and for rational drug design if it were to be used as a component in a larger therapeutic molecule.

Table 3: Crystallographic Data for β-dl-Norleucine (as an illustrative example) Data from a study on the constituent amino acid, dl-norleucine (B555936). researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 9.88 |

| b (Å) | 4.72 |

| c (Å) | 30.63 |

| β (°) | 94.0 |

| Temperature (K) | 173 |

Mass Spectrometry Applications in Peptide Sequencing and Purity Assessment of this compound

Mass spectrometry (MS) is a cornerstone technique in peptide research, providing highly accurate measurements of molecular weight and structural information. For this compound, its primary applications are the confirmation of its identity and purity, as well as sequence verification.

The molecular formula of this compound is C₉H₁₈N₂O₃, corresponding to a monoisotopic mass of approximately 202.13 Da. nist.govnist.gov High-resolution mass spectrometry can measure this mass with high precision, confirming the elemental composition. This is a standard quality control step in peptide synthesis, often reported on certificates of analysis. bachem.com

Tandem mass spectrometry (MS/MS) is used for sequence confirmation. In this method, the protonated peptide ion (the precursor ion) is isolated and fragmented. The resulting fragment ions are then analyzed. Fragmentation typically occurs along the peptide backbone, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus). For alanyl-norleucine, the detection of a b₁ ion corresponding to the alanine residue and a y₁ ion corresponding to the norleucine residue would unequivocally confirm the sequence. This de novo sequencing approach is a powerful tool for characterizing unknown peptides or verifying the structure of synthesized ones. nih.govnih.gov Coupled with liquid chromatography (LC-MS/MS), this technique allows for the analysis of dipeptides in complex mixtures. mdpi.com

Table 5: Predicted m/z Values for Key Ions of this compound in Tandem Mass Spectrometry Calculations are based on the monoisotopic masses of the amino acid residues.

| Ion Type | Sequence | Chemical Formula | Predicted m/z (Monoisotopic) |

| Precursor Ion [M+H]⁺ | Ala-Nle | C₉H₁₉N₂O₃⁺ | 203.14 |

| b₁ | Ala | C₃H₆NO⁺ | 72.04 |

| b₂ | Ala-Nle | C₉H₁₇N₂O₂⁺ | 185.13 |

| y₁ | Nle | C₆H₁₄NO₂⁺ | 132.10 |

Theoretical and Computational Investigations of Dl Alanyl Dl Norleucine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions of dl-Alanyl-dl-norleucine

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn reveals details about its chemical nature. researchgate.net

For dipeptides, DFT can be used to analyze the deformation electron density, which highlights the distribution of electrons involved in chemical bonds and lone pairs. nih.gov In a molecule like this compound, this would reveal the characteristics of the peptide bond, the carboxyl and amino groups, and the aliphatic side chains. The calculations can precisely map electrostatic potential surfaces, identifying electron-rich (negatively charged) and electron-poor (positively charged) regions, which are crucial for predicting non-covalent interactions.

Quantum chemical modeling has been applied to understand the interactions of similar dipeptides with other molecules. orcid.orgresearchgate.net For instance, such models show that interactions with anionic micelles can be driven by the formation of hydrogen bonds between the amino group of the peptide and the micelle's head groups. researchgate.net These calculations can quantify the energy of such interactions, providing a theoretical basis for experimentally observed phenomena.

Table 1: Properties of this compound Investigated via Quantum Chemical Calculations

| Property Investigated | Description | Relevance to Reactivity and Interactions |

| Electron Density Distribution | Maps the probability of finding electrons in different regions of the molecule. | Reveals characteristics of covalent bonds, lone pairs, and charge distribution. nih.gov |

| Electrostatic Potential | Calculates the electrostatic force exerted by the molecule on a positive point charge. | Identifies nucleophilic and electrophilic sites, predicting how the molecule will interact with other polar molecules and ions. |

| Interaction Energies | Quantifies the energy changes upon complex formation with other molecules (e.g., solvent, ions). | Determines the strength and nature (e.g., electrostatic, hydrogen bonding) of intermolecular interactions. researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | Identifies the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interaction Modeling of this compound

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic behavior of this compound, providing detailed insights into its conformational flexibility and interactions with surrounding solvent molecules. nih.gov

Conformational analysis through MD reveals the accessible shapes (conformations) of the dipeptide in different environments. For a flexible molecule like this compound, with rotatable bonds in its backbone and side chains, there exists a vast landscape of possible conformations. MD simulations can explore this landscape, identifying the most stable or predominant conformations and the energy barriers between them. nih.gov For instance, simulations of the related amino acid DL-norleucine (B555936) have been used to study the pathways of solid-state phase transitions, which involve cooperative movements and shifts within the crystal structure. researchgate.net

MD simulations are also exceptionally useful for modeling solvent interactions. They can explicitly model the behavior of water molecules around the dipeptide, showing how water forms hydration shells around the charged amino and carboxyl groups and interacts with the hydrophobic norleucine side chain. Furthermore, MD simulations have been employed to model the interaction between dipeptides and more complex solvent systems, such as sodium dodecyl sulfate (B86663) (SDS) micelles, showing the formation of complexes driven by electrostatic forces and hydrogen bonding. orcid.orgresearchgate.net

Computational Thermodynamical Studies of Dissociation and Complexation Phenomena involving this compound

Computational thermodynamics combines quantum mechanics and statistical mechanics to calculate the thermodynamic properties of chemical reactions, such as dissociation and complexation. These studies are critical for understanding the behavior of this compound in solution.

Calorimetric measurements of the heat effects from the interaction of this compound with acid solutions at different temperatures and ionic strengths have allowed for the determination of the heat effects of its stepwise dissociation. journal-vniispk.ru From this experimental data, standard thermodynamic characteristics for the acid-base reactions of the dipeptide in aqueous solutions have been calculated. journal-vniispk.ru The dissociation processes correspond to the deprotonation of the carboxylic acid group and the amino group.

Table 2: Standard Thermodynamic Characteristics of Stepwise Dissociation of dl-α-Alanyl-dl-norleucine in Aqueous Solution

| Process | ΔrG° (kJ/mol) | ΔrH° (kJ/mol) | ΔrS° (J/(mol·K)) | ΔrCp° (J/(mol·K)) |

| HL⁺ ⇌ H⁺ + L | 53.68 | 44.54 | -30.6 | 10 |

| H₂L⁺ ⇌ H⁺ + HL | 17.80 | 1.13 | -55.9 | 155 |

| Data sourced from calorimetric studies and represents standard values for dissociation reactions in aqueous solutions. journal-vniispk.ru |

Computational studies also investigate complexation phenomena through the calculation of dissolution and transfer enthalpies. The enthalpies of dissolution (ΔsolH°) for this compound have been determined in various aqueous solutions, including those containing amides like formamide (B127407) (FA) and N,N-dimethylformamide (DMF). researchgate.net The standard enthalpies of transfer (ΔtrH°) from water to these binary solvents are then calculated, providing insight into the pair interactions between the dipeptide and the solvent molecules. researchgate.net Similarly, the transfer enthalpy from water to a micellar solution of SDS quantifies the interaction with the micelles. researchgate.net

Table 3: Standard Enthalpies of Dissolution and Transfer for dl-α-Alanyl-dl-norleucine at 298.15 K

| Solvent System | ΔsolH° (kJ/mol) | ΔtrH° (from water to solvent) (kJ/mol) |

| Aqueous Formamide (FA) | Data available | Calculated based on dissolution enthalpies. researchgate.net |

| Aqueous N,N-Dimethylformamide (DMF) | Data available | Calculated based on dissolution enthalpies. researchgate.net |

| Aqueous Sodium Dodecyl Sulfate (SDS) | Data available | Calculated to determine interaction with micelles. researchgate.net |

Predictive Modeling of this compound Interactions with Biological Macromolecules and Micellar Systems

Predictive modeling uses computational techniques to simulate and forecast how small molecules like this compound interact with larger, more complex systems such as biological macromolecules (e.g., proteins, enzymes) and organized assemblies like micelles.

While specific predictive modeling studies on the interaction of this compound with biological macromolecules are not widely reported in the provided search results, the methodologies are well-established. Techniques such as molecular docking and molecular dynamics simulations are routinely used to predict how a peptide might bind to the active site of an enzyme or a receptor on a cell surface. researchgate.net For example, modeling of the bacterial enzyme D-alanine:D-alanine ligase is used to understand how dipeptide substrates bind and to design potential inhibitors. researchgate.net A similar approach could be applied to this compound to predict its potential binding partners and biological functions.

Structure-Activity Relationship (SAR) Predictions for this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com For this compound, SAR predictions would involve computationally modeling how modifications to its structure—such as changing the length of the norleucine side chain, substituting the alanine (B10760859) residue, or adding functional groups—would affect its interactions and potential biological effects.

Although direct SAR studies for this compound itself are limited in the search results, principles can be drawn from studies on its analogs or derivatives. For example, a study involving the synthesis of n-fattyacyl mono-aminoacyl derivatives of colistin (B93849) nonapeptide included the use of DL-norleucine. tandfonline.com In that context, it was found that elongating a peptide chain with various acylated amino acids, including the one derived from DL-norleucine, generally led to a reduction in antimicrobial activity against certain bacteria. tandfonline.com This demonstrates a clear relationship where the specific structure of the amino acid introduced directly modulates the final activity of the larger molecule.

Predictive SAR models can be built using computational methods. By creating a library of virtual analogs of this compound and calculating their physicochemical properties (e.g., lipophilicity, electronic properties, size) and their predicted binding affinity to a target protein, one can develop a quantitative structure-activity relationship (QSAR) model. This model could then predict the activity of new, unsynthesized analogs, guiding the design of molecules with desired properties.

Table 4: Conceptual Structure-Activity Relationship (SAR) Predictions for this compound Analogs

| Structural Modification | Predicted Effect on Physicochemical Properties | Potential Impact on Activity |

| Altering Norleucine Side Chain Length | Increases or decreases hydrophobicity and steric bulk. | Could modify membrane interaction or binding pocket fit. |

| Substituting Alanine with Glycine | Increases backbone flexibility. | May allow for different binding conformations. |

| Substituting Alanine with Valine | Increases steric hindrance near the peptide bond. | Might restrict binding to specific protein targets. |

| Acylating the N-terminus | Increases lipophilicity and removes positive charge. | Could enhance membrane permeability but alter electrostatic interactions. tandfonline.com |

| Esterifying the C-terminus | Removes negative charge and increases lipophilicity. | Would significantly change interactions with binding partners that recognize the carboxylate group. |

Future Research Directions and Emerging Paradigms for Dl Alanyl Dl Norleucine

Development of Novel Analogs and Chemically Modified Derivatives of dl-Alanyl-dl-norleucine

The future of this compound research is intrinsically linked to the synthesis of novel analogs and chemically modified derivatives. These modifications aim to enhance or alter the dipeptide's intrinsic properties, such as stability, bioavailability, and biological activity, opening doors to new therapeutic and biotechnological applications.

One primary avenue of exploration is the creation of structural analogs by substituting the alanine (B10760859) or norleucine residues with other non-canonical amino acids. This could involve the incorporation of residues with different side-chain lengths, branching, or functional groups, leading to a diverse library of dipeptides with tailored characteristics. For instance, replacing norleucine with other linear or cyclic amino acids could modulate the molecule's hydrophobicity and conformational flexibility.

Chemical modifications of the existing this compound backbone represent another significant research direction. Techniques such as N-alkylation or N-acylation of the amino groups can be employed to create derivatives with altered properties. For example, the synthesis of n-fattyacyl derivatives of dipeptides has been explored to enhance their antimicrobial activity. tandfonline.com The photochemical alkylation of dipeptides is another method that allows for the preferential modification of specific residues, potentially leading to derivatives with novel functions. rsc.org

Furthermore, the synthesis of phosphinic and phosphonic acid analogues of dipeptides containing norleucine has been investigated as potential enzyme inhibitors. tandfonline.com These modifications introduce a phosphorus-containing moiety that can mimic the transition state of peptide bond hydrolysis, making them potent inhibitors of peptidases. tandfonline.commdpi.com The development of such derivatives of this compound could yield valuable tools for studying enzyme mechanisms and for therapeutic intervention.

The table below summarizes potential modifications and their expected impact on the properties of this compound.

| Modification Type | Example | Potential Impact |

| Amino Acid Substitution | Replacing dl-norleucine (B555936) with dl-aminobutyric acid or dl-norvaline | Altered hydrophobicity and steric hindrance |

| N-terminal Acylation | Addition of a fatty acyl group (e.g., n-dodecanoyl) | Enhanced membrane permeability and potential antimicrobial activity |

| Backbone Modification | Synthesis of phosphinic acid analogues | Increased stability against proteolysis and potential enzyme inhibition |

| Photochemical Alkylation | Introduction of new alkyl groups via photochemical reaction | Creation of derivatives with novel functionalities |

These synthetic strategies, which have been applied to similar dipeptides, pave the way for a new generation of this compound-based molecules with fine-tuned properties for specific applications.

Integration of this compound into Advanced Biomaterial Development and Peptide-Based Therapeutics

The unique properties of non-canonical dipeptides like this compound make them attractive building blocks for the development of advanced biomaterials and peptide-based therapeutics. The incorporation of D-amino acids and other non-standard residues can confer resistance to enzymatic degradation, a critical feature for in vivo applications. evonik.com

Biomaterial Development:

One of the most promising areas is the use of this compound in the formation of self-assembling peptide hydrogels. These materials are gaining attention for applications in tissue engineering, drug delivery, and regenerative medicine. The self-assembly process is often driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. The racemic nature of this compound could lead to unique packing arrangements and hydrogel properties compared to their homochiral counterparts. The inclusion of D-amino acids has been shown to influence the mechanical rigidity and fibrillar structure of hydrogels. researchgate.net

The potential applications for this compound-based biomaterials are extensive. They could be used to create scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. Furthermore, these hydrogels can be designed to be responsive to specific stimuli, such as pH or temperature, allowing for the controlled release of encapsulated drugs or therapeutic agents. google.com

Peptide-Based Therapeutics:

In the realm of therapeutics, this compound can serve as a key component in the design of more robust and effective peptide drugs. The substitution of natural L-amino acids with non-canonical ones like D-alanine and D-norleucine can significantly increase a peptide's half-life in the body by making it resistant to proteases. evonik.com

This dipeptide could be incorporated into larger peptide sequences to improve their pharmacokinetic profiles. For example, it could be used to create more stable analogs of existing peptide hormones or antimicrobial peptides. The development of drug delivery systems that utilize peptides containing non-canonical amino acids is also an active area of research. These systems can be designed to target specific cells or tissues, thereby increasing the efficacy of the drug while minimizing side effects. nih.gov

The table below outlines potential applications of this compound in these fields.

| Application Area | Specific Use | Rationale |

| Biomaterials | Self-assembling hydrogels for tissue engineering | Enhanced stability and tunable mechanical properties due to the dl-racemic nature. |

| Stimuli-responsive drug delivery matrices | Potential for controlled release based on environmental cues. | |

| Peptide-Based Therapeutics | Building block for protease-resistant peptide drugs | Increased in vivo stability and prolonged therapeutic effect. |

| Component of targeted drug delivery systems | Potential to improve the specificity and efficacy of drug delivery. |

The integration of this compound into these advanced applications holds the potential to address some of the key challenges in biomaterial science and drug development.

Exploration of this compound in Systems Biology and Multi-omics Contexts

The advent of systems biology and multi-omics technologies provides a powerful framework for understanding the biological roles of non-canonical dipeptides like this compound in a holistic manner. These approaches allow for the simultaneous analysis of various molecular components, including genes, proteins, and metabolites, offering a comprehensive view of cellular processes.

Metabolomic Profiling:

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a key tool for investigating the presence and function of dipeptides. Recent studies have demonstrated the ability to profile a wide range of dipeptides in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis-mass spectrometry (CE-MS/MS). researchgate.netacs.org The identification of this compound in metabolomic datasets could provide insights into its endogenous production and its association with specific physiological or pathological states. For instance, alterations in the levels of certain dipeptides have been linked to conditions like diabetic kidney disease. frontiersin.org A study on the sleep/wake cycle in the brain also revealed significant changes in the levels of various dipeptides, suggesting their involvement in neurological processes. diva-portal.org

Proteomic and Transcriptomic Analyses:

Proteomics and transcriptomics can further elucidate the pathways involving this compound. By analyzing changes in protein and gene expression in response to the presence of this dipeptide, researchers can identify the enzymes responsible for its synthesis and degradation, as well as the signaling pathways it may modulate. Integrated multi-omics approaches, combining genomic, proteomic, and metabolomic data, have been successfully used to uncover the complex roles of other dipeptides, such as histidyl dipeptides in the heart. ahajournals.org

A key area of investigation will be to determine if this compound is a product of non-canonical translation or enzymatic synthesis. Proteogenomic approaches that combine ribosome profiling and mass spectrometry are now capable of identifying proteins and peptides that are not encoded in standard reference databases, including those arising from non-canonical open reading frames. researchgate.netnih.govnih.govembopress.org

The table below highlights the potential contributions of different omics approaches to the study of this compound.

| Omics Approach | Potential Findings |

| Metabolomics | Identification and quantification of this compound in various biological samples. Correlation of its levels with specific physiological or disease states. |

| Proteomics | Identification of enzymes involved in the synthesis and degradation of this compound. Understanding its impact on protein expression profiles. |

| Transcriptomics | Identification of genes whose expression is regulated by this compound. |

| Proteogenomics | Determination of whether this compound is a product of non-canonical translation. |

By leveraging these powerful technologies, the scientific community can begin to unravel the biological significance of this compound and its potential as a biomarker or therapeutic target.

Addressing Challenges in Non-Canonical Dipeptide Utilization and Bioprocess Optimization

The widespread application of this compound and other non-canonical dipeptides is currently hampered by several challenges, primarily related to their synthesis and production. Overcoming these hurdles through bioprocess optimization is a critical future research direction.

Challenges in Synthesis and Production:

Chemical synthesis of peptides, particularly those containing non-canonical amino acids, can be a costly and environmentally challenging process. boku.ac.atproteogenix.scienceacs.org Solid-phase peptide synthesis, while effective, often requires the use of hazardous reagents and generates significant waste. proteogenix.science Furthermore, the synthesis of specific stereoisomers can be complex and require multiple purification steps.

The alternative, biotechnological production, also presents its own set of challenges. While microbial fermentation is a promising route for producing amino acids and peptides, the yields of non-canonical products are often low. nih.govmdpi.comencyclopedia.pub The incorporation of non-canonical amino acids into proteins can also lead to a significant reduction in the production yield of the target protein. nih.gov

Bioprocess Optimization Strategies:

To address these challenges, researchers are exploring various bioprocess optimization strategies. For microbial fermentation, this includes the metabolic engineering of production strains to enhance the biosynthesis of the desired dipeptide. This can involve overexpressing key enzymes in the synthetic pathway or knocking out competing metabolic pathways. The optimization of fermentation conditions, such as media composition, pH, and temperature, is also crucial for maximizing product yield. mdpi.comencyclopedia.pub

For enzymatic synthesis, the development of novel and more efficient enzymes is a key focus. For example, researchers are investigating the use of peptide synthetases with broader substrate specificities that can be used to produce a variety of dipeptides. google.com The development of bioprocesses that utilize recombinant hosts to overexpress peptide repeats, which are then hydrolyzed into dipeptide units, is another promising approach. google.com

The table below summarizes the key challenges and potential optimization strategies for the production of this compound.

| Production Method | Challenges | Optimization Strategies |

| Chemical Synthesis | High cost, use of hazardous reagents, generation of waste, complex stereoisomer separation. | Development of greener and more efficient catalytic methods, improved purification techniques. |

| Microbial Fermentation | Low yields of non-canonical products, potential toxicity of intermediates. | Metabolic engineering of production strains, optimization of fermentation conditions (media, pH, temperature). |

| Enzymatic Synthesis | Limited availability of suitable enzymes, low reaction efficiency. | Discovery and engineering of novel peptide synthetases, process intensification through immobilized enzymes. |

By focusing on these areas of bioprocess optimization, it will be possible to produce this compound and other non-canonical dipeptides more efficiently and cost-effectively, thereby unlocking their full potential for a wide range of applications.

Q & A

Q. What are the established methods for synthesizing dl-Alanyl-dl-norleucine, and how can researchers validate its structural integrity?

Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For structural validation, use:

- Nuclear Magnetic Resonance (NMR) to confirm backbone connectivity and stereochemistry.

- Liquid Chromatography-Mass Spectrometry (LC-MS) to verify molecular weight and purity.

- X-ray crystallography (if crystalline) for absolute configuration analysis. Reference regulatory guidelines for characterization data compliance (e.g., USP/EP standards) .

Q. How should researchers analytically characterize this compound for reproducibility in preclinical studies?

Follow NIH reporting guidelines for preclinical research:

- Use HPLC with UV/RI detection to assess purity (>95% recommended).

- Perform chiral chromatography to resolve enantiomeric impurities.

- Document batch-specific data (e.g., solubility in aqueous/organic solvents) to ensure experimental replicability .

Q. What protocols are recommended for assessing the stability of this compound under varying storage conditions?

- Store at 2–8°C in inert, light-resistant containers to prevent degradation.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC.

- Validate methods per ICH Q1A guidelines to identify degradation products .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s biological activity, and how can they be mitigated?

Key challenges include:

- Racemic mixture complexity : Use enantiomerically pure analogs as controls to isolate pharmacological effects.

- Low bioavailability : Optimize delivery systems (e.g., liposomal encapsulation) and validate using in vitro permeability assays (e.g., Caco-2 cell models) .

- Data variability : Apply rigorous statistical frameworks (e.g., ANOVA with post-hoc tests) to account for biological replicates .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Conduct dose-response studies to clarify EC50/IC50 discrepancies.

- Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).

- Perform meta-analyses of published data to identify methodological outliers (e.g., buffer pH differences affecting solubility) .

Q. What advanced techniques are critical for elucidating this compound’s metabolic pathways?

- Use isotopic labeling (e.g., ¹³C/¹⁵N) with LC-MS/MS to trace metabolic intermediates.

- Employ hepatocyte or microsomal assays to identify phase I/II metabolism products.

- Integrate computational models (e.g., molecular docking) to predict enzyme interactions (e.g., peptidases) .

Q. How can researchers optimize method validation for this compound in pharmacokinetic studies?

- Follow FDA bioanalytical guidelines:

- Validate linearity (1–1000 ng/mL range), precision (<15% RSD), and recovery (>80%).

- Use stable isotope-labeled internal standards (e.g., this compound-¹³C) to minimize matrix effects .

Methodological Resources

- Structural Analysis : Refer to NIST Chemistry WebBook for spectroscopic data .

- Preclinical Reporting : Adhere to NIH’s rigor and reproducibility standards .

- Statistical Frameworks : Utilize tools like R or Prism for multivariate analysis .

Note: Avoid non-peer-reviewed sources (e.g., ChemWhat) and prioritize pharmacopeial standards (USP/EP) for analytical compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.